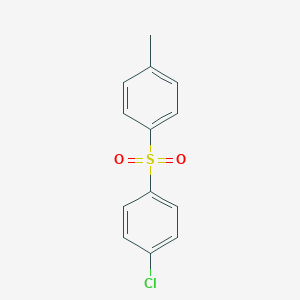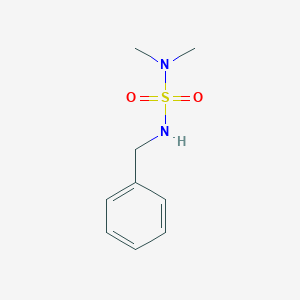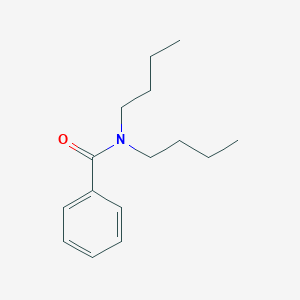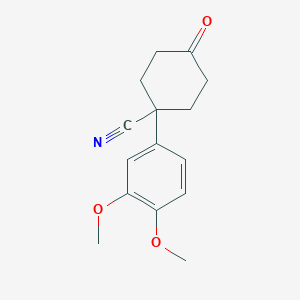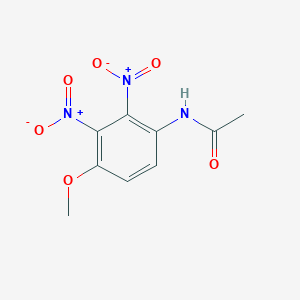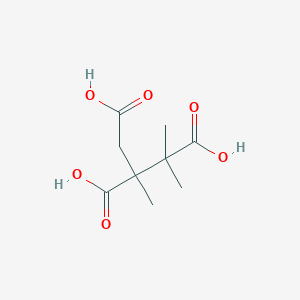
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid, also known as "tricarballylic acid," is a naturally occurring organic acid found in various fruits and vegetables. It is a tricarboxylic acid derivative that has been studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid involves the inhibition of the enzyme aconitase. Aconitase is an enzyme that is involved in the citric acid cycle, which is responsible for the production of ATP in cells. By inhibiting the activity of aconitase, (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid can decrease the production of reactive oxygen species, which can have a protective effect on cells.
Efectos Bioquímicos Y Fisiológicos
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid has been shown to have various biochemical and physiological effects. One such effect is its ability to decrease the production of reactive oxygen species, which can have a protective effect on cells. It has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid in lab experiments is its ability to inhibit the activity of the enzyme aconitase. This inhibition can be useful in studying the role of aconitase in cellular processes. However, one limitation of using (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid is its potential toxicity at high concentrations. Care should be taken when handling this compound to avoid exposure.
Direcciones Futuras
There are several potential future directions for the study of (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid. One such direction is the investigation of its potential use in the treatment of various inflammatory conditions. Another direction is the study of its effects on cellular metabolism and its potential use in the treatment of metabolic disorders. Additionally, further research is needed to determine the optimal concentration and dosing of (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid for use in various scientific research applications.
Métodos De Síntesis
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid can be synthesized through the oxidation of citric acid using potassium permanganate. This process involves the addition of potassium permanganate to a solution of citric acid in water, followed by the addition of sodium hydroxide to neutralize the solution. The resulting mixture is then filtered and the solid product is collected and purified.
Aplicaciones Científicas De Investigación
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid has been studied for its potential use in various scientific research applications. One such application is in the field of biochemistry, where it has been shown to inhibit the activity of the enzyme aconitase. This inhibition can lead to a decrease in the production of reactive oxygen species, which can have a protective effect on cells.
Propiedades
Número CAS |
2385-74-2 |
|---|---|
Nombre del producto |
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid |
Fórmula molecular |
C9H14O6 |
Peso molecular |
218.2 g/mol |
Nombre IUPAC |
2,3-dimethylbutane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C9H14O6/c1-8(2,6(12)13)9(3,7(14)15)4-5(10)11/h4H2,1-3H3,(H,10,11)(H,12,13)(H,14,15) |
Clave InChI |
MJCJFUJXVGIUOD-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)C(C)(CC(=O)O)C(=O)O |
SMILES canónico |
CC(C)(C(=O)O)C(C)(CC(=O)O)C(=O)O |
Otros números CAS |
2385-74-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



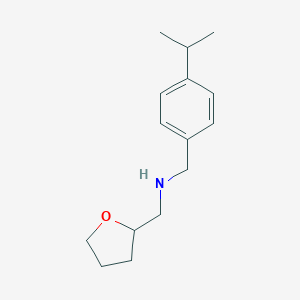
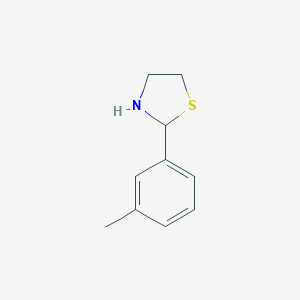
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)
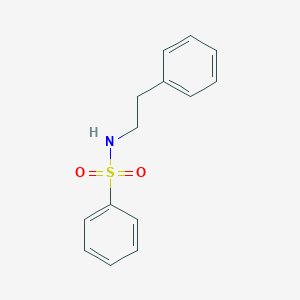
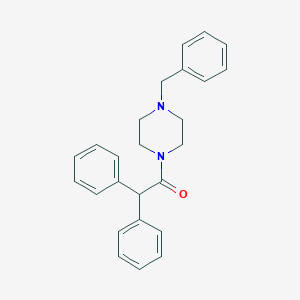

![6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B181140.png)
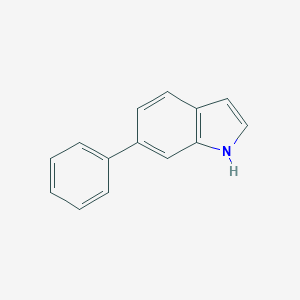
![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)
